3-Phenoxypiperidine

Descripción general

Descripción

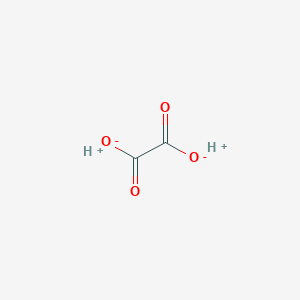

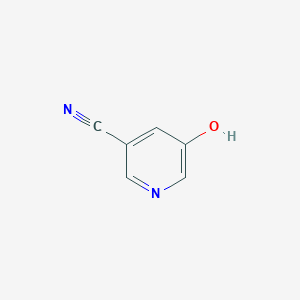

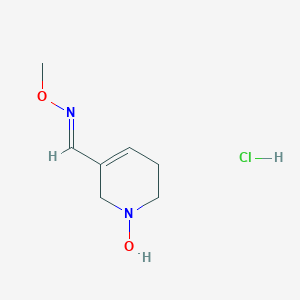

3-Phenoxypiperidine is a compound with the molecular formula C11H15NO . It is a white or clear colorless solid and is used for the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of 3-Phenoxypiperidine involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity . A three-step process involving i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation, and then iii) another reduction provides access to a wide variety of enantioenriched 3-piperidines .

Molecular Structure Analysis

The molecular structure of 3-Phenoxypiperidine consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 177.243 Da .

Physical And Chemical Properties Analysis

3-Phenoxypiperidine is a white or clear colorless solid . It has a molecular weight of 213.71 . The storage temperature is room temperature .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

3-Phenoxypiperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal for the construction of drugs, particularly those that act on the central nervous system. The piperidine moiety is a common element in many therapeutic agents due to its ability to interact with biological targets .

Anticancer Agent Research

Research has indicated that piperidine derivatives, including 3-Phenoxypiperidine , may have potential applications as anticancer agents. They can interfere with crucial signaling pathways essential for cancer cell survival, such as STAT-3, NF-κB, and PI3k/Akt, thereby inhibiting cell migration and inducing cell cycle arrest .

Development of Novel Drugs

The piperidine ring found in 3-Phenoxypiperidine is a significant component in the development of novel drugs. Its presence in more than twenty classes of pharmaceuticals highlights its importance in drug discovery and design. The compound’s versatility allows for the creation of a wide range of biologically active molecules .

Biological Activity Studies

3-Phenoxypiperidine: serves as a key substrate for studying biological activities. Its derivatives are analyzed for their pharmacological effects, which include interactions with various receptors and enzymes within the body. This research is crucial for understanding the compound’s therapeutic potential and safety profile .

Chemical Research and Education

In chemical research and education, 3-Phenoxypiperidine is used to demonstrate synthetic techniques and reaction mechanisms. Its relatively simple structure makes it an ideal candidate for teaching purposes, allowing students and researchers to explore the principles of organic synthesis .

Material Science Applications

While not as widely recognized, 3-Phenoxypiperidine and its derivatives could have applications in material science. The compound’s structural properties might be useful in the development of new materials with specific characteristics, such as enhanced durability or conductivity .

Safety and Hazards

3-Phenoxypiperidine is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

The development of peptide drugs, which includes compounds like 3-Phenoxypiperidine, is one of the hottest topics in pharmaceutical research . Melflufen, a highly lipophilic peptide-drug conjugate (PDC) that utilizes increased aminopeptidase activity to selectively increase the release and concentration of cytotoxic alkylating agents inside tumor cells, provides a paradigm for rational PDC design . This suggests potential future directions for the development of 3-Phenoxypiperidine and similar compounds .

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, a group to which 3-phenoxypiperidine belongs, have a wide range of biological activities

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 3-Phenoxypiperidine remain to be elucidated.

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability

Result of Action

Piperidine derivatives are known to have a range of effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 3-Phenoxypiperidine

Propiedades

IUPAC Name |

3-phenoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPNIJKUTWDGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395642 | |

| Record name | 3-phenoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxypiperidine | |

CAS RN |

151666-08-9 | |

| Record name | 3-phenoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)

![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)